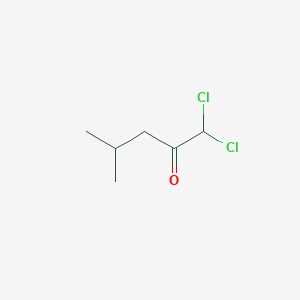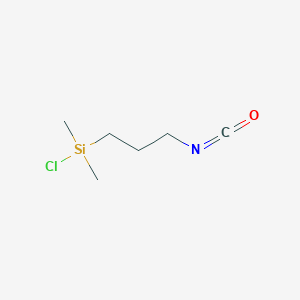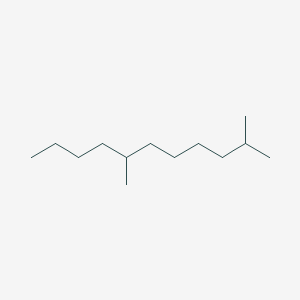
4-Methylphthalsäureanhydrid
Übersicht
Beschreibung
4-Methylphthalic anhydride is an organic compound with the molecular formula C₉H₆O₃. It is a derivative of phthalic anhydride, where a methyl group is substituted at the fourth position of the aromatic ring. This compound is known for its applications in the synthesis of various chemical intermediates, particularly in the production of herbicides and dyes .
Wissenschaftliche Forschungsanwendungen
4-Methylphthalic anhydride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including herbicides and dyes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Investigated for its potential use in drug synthesis.
Industry: Used in the production of polymers, resins, and plasticizers.
Wirkmechanismus
Target of Action
4-Methylphthalic anhydride (4-MPA) is a chemical compound that primarily targets the respiratory system . It is used as an important intermediate in the synthesis of certain herbicides and dyes .
Action Environment
The action, efficacy, and stability of 4-MPA can be influenced by various environmental factors. For instance, its reactivity may be affected by temperature and pH. Moreover, if released into the environment, it may cause pollution and have harmful effects on non-target organisms .
Vorbereitungsmethoden
4-Methylphthalic anhydride can be synthesized through several methods:
-
Diels-Alder Reaction: : One common method involves the Diels-Alder reaction between isoprene and maleic anhydride, followed by dehydrogenation using sulfur or bromine in acetic acid . The reaction conditions typically involve elevated temperatures and the presence of a catalyst such as zinc oxide and 2-mercaptobenzothiazole .
-
Vapor Phase Method: : Another method involves the gas-phase preparation of 4-methylphthalic anhydride, which aims to improve yield and efficiency .
Analyse Chemischer Reaktionen
4-Methylphthalic anhydride undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to form 4-methylphthalic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Reduction: Can be reduced to form 4-methylphthalic acid derivatives.
Common reagents used in these reactions include water for hydrolysis, alcohols for esterification, and amines for amidation. The major products formed depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
4-Methylphthalic anhydride can be compared with other similar compounds such as:
Phthalic Anhydride: The parent compound without the methyl substitution.
Hexahydro-4-methylphthalic anhydride: A hydrogenated derivative with different reactivity and applications.
Tetrahydrophthalic Anhydride: Another hydrogenated derivative with distinct properties.
The uniqueness of 4-methylphthalic anhydride lies in its specific reactivity due to the presence of the methyl group, which can influence its chemical behavior and applications .
Eigenschaften
IUPAC Name |
5-methyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXBWJMCXHTKNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027805 | |
| Record name | 4-Methylphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white to tan chips; [Acros Organics MSDS] | |
| Record name | 4-Methylphthalic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19438-61-0, 1938-61-0 | |
| Record name | 4-Methylphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19438-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylphthalic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019438610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Isobenzofurandione, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylphthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPHTHALIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P2740FPCK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-methylphthalic anhydride suitable for epoxy resin curing?
A1: MHHPA is a widely used curing agent for epoxy resins due to its ability to react with epoxy groups, forming a crosslinked network. [, , , , ] This crosslinking process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting thermoset material. [, , ]
Q2: How does the particle size of catalysts affect MHHPA's reactivity in epoxy curing?
A2: Research shows that using smaller particles of catalysts like DABCO- and DBU-intercalated α-zirconium phosphate can lead to faster curing of epoxy resins with MHHPA. [] This is likely due to the increased surface area of smaller particles, providing more active sites for the catalytic reaction.
Q3: Can MHHPA be used to create epoxy resins with specific properties for demanding applications?
A3: Yes, MHHPA is utilized in formulating epoxy resins for advanced applications. For instance, incorporating fluorinated components alongside MHHPA in epoxy resin formulations results in materials with a lower dielectric constant and reduced water absorption, making them suitable for microelectronics. [] Additionally, novel cycloaliphatic epoxides cured with MHHPA have demonstrated enhanced properties like higher glass transition temperatures and improved thermal stability, making them promising candidates for microelectronic packaging. [, ]
Q4: Beyond epoxy resins, what other applications utilize 4-methylphthalic anhydride?
A4: MHHPA is also employed in synthesizing hyperbranched aromatic polyimides. [, , ] These polymers, known for their unique properties like good solubility and processability, find applications in various fields, including coatings, membranes, and advanced materials.
Q5: Can 4-methylphthalic anhydride be polymerized directly?
A5: While MHHPA is primarily known as a curing agent, it can be used in polymerization reactions. For instance, 4-(1-bromoethyl)benzoic acid, derived from MHHPA, can initiate the synthesis of monochelic polystyrene via atom transfer radical polymerization (ATRP). []
Q6: What is a "latent thermal initiator", and how is 4-methylphthalic anhydride involved?
A6: A latent thermal initiator remains inactive at low temperatures but triggers polymerization upon heating. Several studies highlight the use of MHHPA in systems with latent thermal initiators. For example, imidazoles-intercalated α-zirconium phosphate, when combined with MHHPA, acts as a latent thermal initiator, only initiating polymerization at elevated temperatures (100 °C or above). [] This property is valuable for applications requiring storage stability followed by controlled curing upon heating.
Q7: Are there other examples of MHHPA being used with latent thermal initiators?
A7: Yes, zeolitic imidazolate frameworks (ZIFs) like ZIF-8 and ZIF-14, when used in conjunction with MHHPA, also exhibit latent thermal initiation behavior. [] These systems show excellent stability at room temperature but efficiently cure epoxy resins at elevated temperatures, highlighting the versatility of MHHPA in controlled polymerization processes.
Q8: How does the addition of nano fumed silica impact epoxy adhesives containing MHHPA?
A8: Research indicates that adding nano fumed silica to epoxy adhesives comprising MHHPA as a hardener can improve their thermal properties. [] This improvement is attributed to the increased crosslinking density and enhanced interfacial interactions between the nanosilica and the epoxy matrix.
Q9: How does the glass transition temperature (Tg) relate to the degree of conversion in epoxy systems cured with MHHPA?
A9: The relationship between Tg and the degree of conversion in a DGEBA-MHHPA epoxy system has been investigated using a modified DiBenedetto's equation. [] A specific ratio of segmental mobility for crosslinked and uncrosslinked polymers was used to model this relationship, providing insights into the curing behavior of this system.
Q10: What are the known toxicological properties of 4-methylphthalic anhydride?
A10: 4-methylphthalic anhydride has been identified as a potential sensitizer. Studies in rats have shown that exposure to MHHPA can induce the production of specific immunoglobulin E (IgE) and IgG antibodies. [] The levels of IgE antibodies in rats correlated with findings from studies on guinea pigs and epidemiological data from exposed workers, suggesting that MHHPA exposure could lead to allergic sensitization.
Q11: Are there any biobased alternatives being explored for applications currently using MHHPA?
A11: Yes, researchers are actively seeking sustainable alternatives to traditional epoxy monomers and curing agents. For instance, a limonene-based epoxy monomer has been investigated for its potential to replace petrochemically derived epoxides. [] This bio-based epoxy, when cured with MHHPA, exhibited promising properties, indicating its potential as a sustainable alternative in thermoset applications.
Q12: What about biobased plasticizers for use with poly(lactic acid) (PLA)?
A12: Research has explored using natural and modified castor oil as bio-based plasticizers for PLA. [] One study found that incorporating castor oil modified with hexahydro-4-methylphthalic anhydride improved PLA's flexibility and melt processing while maintaining thermal stability, showcasing promising results for eco-friendly plasticizer development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
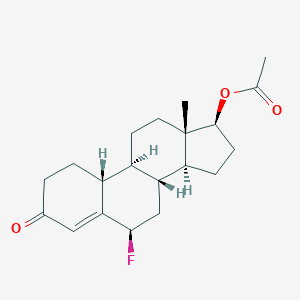
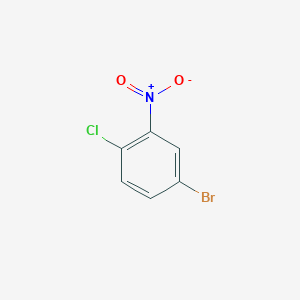
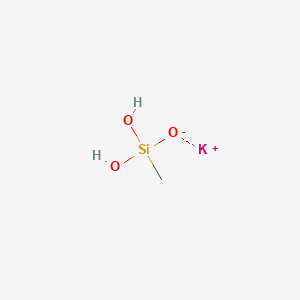
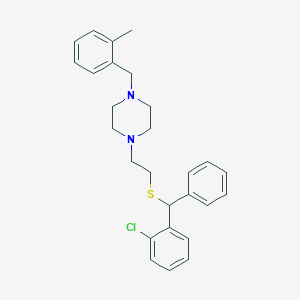
![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
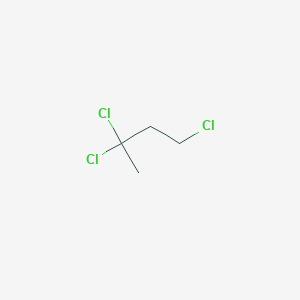
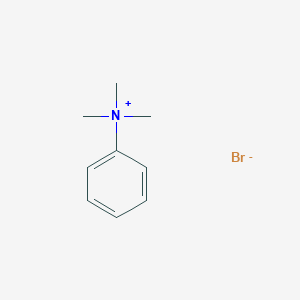
![[(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-yl] acetate](/img/structure/B102339.png)
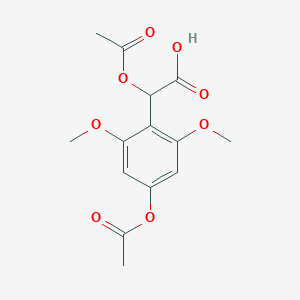
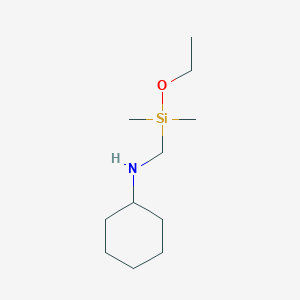
![9-Octadecene, 1-[2-(octadecyloxy)ethoxy]-, (Z)-](/img/structure/B102345.png)
